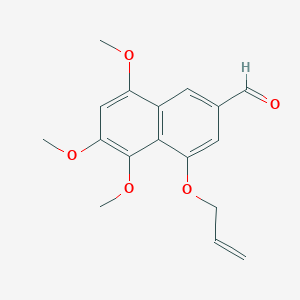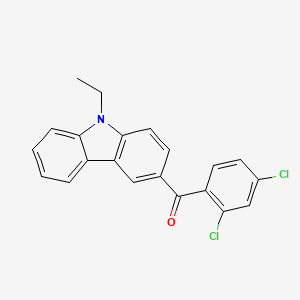
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is a complex organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone typically involves the reaction of 9-ethylcarbazole with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific electronic or photonic properties.
作用机制
The mechanism by which (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
(9-Ethyl-9H-carbazol-3-yl)methanone: Similar structure but lacks the dichlorophenyl group.
(2,4-Dichlorophenyl)(9H-carbazol-3-yl)methanone: Similar but without the ethyl group on the carbazole moiety.
Uniqueness
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is unique due to the presence of both the dichlorophenyl and ethylcarbazole groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring specific electronic or photonic characteristics.
属性
CAS 编号 |
809279-80-9 |
|---|---|
分子式 |
C21H15Cl2NO |
分子量 |
368.3 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-(9-ethylcarbazol-3-yl)methanone |
InChI |
InChI=1S/C21H15Cl2NO/c1-2-24-19-6-4-3-5-15(19)17-11-13(7-10-20(17)24)21(25)16-9-8-14(22)12-18(16)23/h3-12H,2H2,1H3 |
InChI 键 |
XKTXZRTVARUXSK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


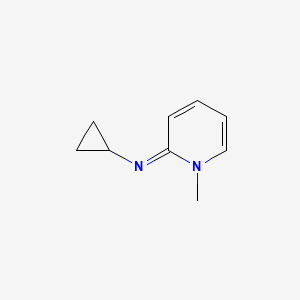


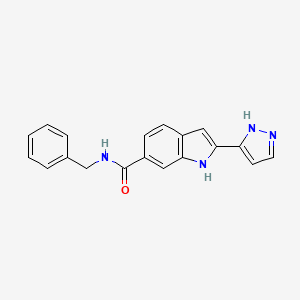

![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
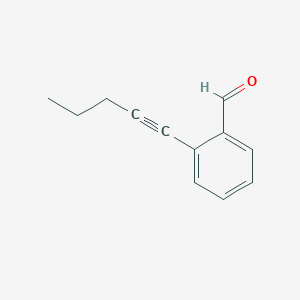

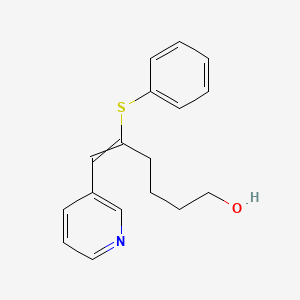

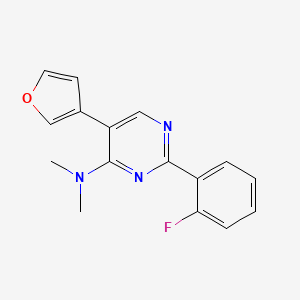
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
